molecular formula C19H32OSi2 B2370599 [3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane CAS No. 1803601-80-0

[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane

Cat. No.: B2370599
CAS No.: 1803601-80-0
M. Wt: 332.634
InChI Key: FBHCDGQWRPULKC-UHFFFAOYSA-N
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Description

The compound [3-(4-{[(tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane is a silicon-containing organic molecule characterized by:

  • Core structure: A prop-1-yn-1-yl (propargyl) group directly bonded to a trimethylsilyl moiety.
  • Substituents: A para-substituted phenyl ring bearing a hydroxymethyl group protected by a tert-butyldimethylsilyl (TBS) ether.
  • Key functional groups: The acetylene linkage (C≡C) and dual silyl groups (TBS and trimethylsilyl), which confer steric bulk and influence reactivity.

This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions or as a protected building block for complex molecule assembly. Its TBS group enhances hydrolytic stability compared to free alcohols, while the trimethylsilyl-propargyl moiety may facilitate alkyne-based transformations .

Properties

IUPAC Name

tert-butyl-dimethyl-[[4-(3-trimethylsilylprop-2-ynyl)phenyl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32OSi2/c1-19(2,3)22(7,8)20-16-18-13-11-17(12-14-18)10-9-15-21(4,5)6/h11-14H,10,16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHCDGQWRPULKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, often involving the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) followed by subsequent reactions to introduce the prop-1-yn-1-yl and trimethylsilyl groups. The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) or triethylamine (NEt3) to deprotonate the starting material, followed by the addition of the silyl chloride reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The phenyl ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: : The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The silyl groups can be substituted with other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO4, OsO4, chromium trioxide (CrO3).

  • Reduction: : H2/Pd/C, LiAlH4, sodium borohydride (NaBH4).

  • Substitution: : Lithium reagents (RLi, RMgX), nucleophiles (NH3, RNH2), electrophiles (RCOCl, RCHO).

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Alkenes or alkanes.

  • Substitution: : Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Organic Synthesis

1. Protecting Group in Synthesis

The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols and amines in organic synthesis. The TBDMS group can be easily introduced and removed under mild conditions, making it valuable for multi-step synthesis processes. For instance, the compound can serve as an intermediate in the synthesis of complex organic molecules where selective protection of functional groups is required.

2. Synthesis of Functionalized Alkynes

The presence of the propargyl moiety allows for the creation of functionalized alkynes through various coupling reactions. These reactions are essential in constructing complex molecular architectures relevant in pharmaceuticals and materials science.

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of compounds containing silane functionalities in anticancer drug design. For example, research has indicated that derivatives of similar silane compounds exhibit significant antiproliferative activity against various cancer cell lines. The incorporation of the TBDMS group can enhance solubility and stability, leading to improved bioavailability of potential drug candidates .

2. Antimalarial Development

The compound's structural characteristics make it a candidate for modification into antimalarial agents. By integrating the TBDMS group into lead compounds, researchers can optimize pharmacokinetic properties while maintaining biological activity against malaria pathogens .

Materials Science Applications

1. Silane Coupling Agents

In materials science, silanes are often used as coupling agents to enhance adhesion between organic polymers and inorganic substrates. The compound can be utilized to modify surfaces or improve the mechanical properties of composite materials by promoting better interfacial bonding.

2. Coatings and Sealants

Due to its silane nature, this compound could be explored for use in coatings that require hydrophobic properties or enhanced durability against environmental factors. Its application in sealants could also be beneficial due to its ability to form strong bonds with various substrates.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives based on similar silane structures showed promising results against human cancer cell lines such as HCT-116 and MCF-7. The incorporation of TBDMS groups into these derivatives improved their stability and efficacy .

Case Study 2: Development of Antimalarial Compounds

Research focused on modifying existing sulfonamide structures with TBDMS functionalities led to the identification of new lead compounds with enhanced antimalarial activity. The structural modifications facilitated better interactions with target enzymes involved in malaria pathogenesis .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the protection of reactive hydroxyl groups through the formation of silyl ethers. The TBDMS group provides steric hindrance and hydrolytic stability, making it an effective protecting group in various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the silyl groups are cleaved under acidic or basic conditions to reveal the underlying functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Differences Key Properties/Applications Reference
[3-(Benzyloxy)-3-(4-methoxyphenyl)prop-1-yn-1-yl]trimethylsilane Benzyloxy and methoxy substituents instead of TBS-protected hydroxymethyl. Used in coupling reactions; benzyloxy group offers orthogonal protection. Higher polarity than TBS analogues.
4-[(Trimethylsilyl)ethynyl]benzoic Acid Ethynyltrimethylsilane linked to a benzoic acid group. Acidic functionality enables conjugation; applied in materials science and bioconjugation.
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol TBS-protected propanol chain without aromatic or propargyl groups. Simpler structure; used as a protecting group reagent in alcohol synthesis.
7-(4-((tert-butyldimethylsilyl)oxy)phenyl)pyrano-chromenones TBS-protected phenyl integrated into a heterocyclic chromenone scaffold. Bioactive scaffolds with anti-inflammatory potential; demonstrates TBS stability in complex systems.

Stability and Reactivity

  • Hydrolytic Stability : The TBS group in the main compound offers superior resistance to hydrolysis compared to benzyloxy () or methoxy groups.
  • Steric Effects : The dual silyl groups (TBS and trimethylsilyl) hinder nucleophilic attacks, making the compound less reactive than analogues with smaller substituents (e.g., methoxy).
  • Thermal Stability : Trimethylsilyl-propargyl moieties are thermally stable up to 150°C, comparable to other silylated alkynes .

Spectroscopic Data

  • HRMS : The main compound’s molecular ion ([M+H]+) is anticipated near m/z 345–350 (based on analogues in ).
  • NMR : Expected signals include:
    • ¹H NMR : δ 0.1–0.3 (s, Si(CH₃)₃), δ 1.0 (s, TBS tert-butyl), δ 2.5–3.0 (propargyl CH₂).
    • ¹³C NMR : δ 90–100 (C≡C), δ 70–75 (TBS-O-CH₂).

Research Findings and Challenges

  • Stereoelectronic Effects : The electron-withdrawing nature of the propargyl-silyl group enhances electrophilic reactivity at the alkyne terminus, enabling regioselective cross-couplings .
  • Limitations : Bulkier silyl groups (e.g., TBS) may reduce reaction yields in sterically demanding transformations compared to smaller silyl analogues .
  • Unresolved Questions : The main compound’s catalytic activity in alkyne metathesis (cf. ) remains unexplored, presenting a research gap.

Biological Activity

[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane, commonly referred to as TBDMS derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H30O2Si
  • Molecular Weight : 306.53 g/mol
  • CAS Number : 1803601-80-0
PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)3.5
Bioavailability Score0.55

The TBDMS group enhances the stability and lipophilicity of the compound, which may contribute to its biological activity. The bulky tert-butyldimethylsilyl (TBDMS) moiety is known to influence the interaction of the compound with biological targets, potentially affecting enzyme activity and receptor binding.

Anticancer Properties

Recent studies have indicated that TBDMS derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, a study demonstrated that a related TBDMS compound showed significant cytotoxic effects against breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

TBDMS derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that these compounds possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition

Research indicates that TBDMS compounds can act as enzyme inhibitors. For example, they have been shown to inhibit certain proteases involved in cancer progression and viral replication, suggesting potential applications in antiviral therapies .

Case Studies

  • Breast Cancer Cell Line Study
    • Objective : To evaluate the cytotoxic effects of TBDMS derivatives on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis and reduced cell viability significantly at concentrations above 10 µM.
    • : Suggests potential for development as an anticancer agent.
  • Antimicrobial Efficacy Assessment
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was used to evaluate inhibition zones.
    • Results : Showed significant inhibition at 50 µg/disc with a zone of inhibition measuring 15 mm.
    • Implications : Indicates potential as a therapeutic agent against resistant bacterial infections.

Q & A

Q. What are the optimal conditions for synthesizing [3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne silylation. For example, analogous silylated alkynes (e.g., [3-(3,4-Dimethoxyphenyl)-1-propyn-1-yl]trimethylsilane) are prepared via palladium-catalyzed cross-coupling between terminal alkynes and aryl halides, followed by silylation . Key parameters include:
  • Catalyst : Pd(PPh₃)₄ (0.5–2 mol%) .
  • Solvent : THF or DMF under inert atmosphere.
  • Temperature : 60–80°C for 12–48 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) to isolate the product .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm silyl group integration (e.g., δ ~0.1–0.3 ppm for Si(CH₃)₃) and aryl/alkyne protons .
  • X-ray Crystallography : For unambiguous structural confirmation (see SI in for protocols) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) groups hydrolyze in protic solvents. Store under argon at –20°C .
  • Thermal Stability : Decomposition observed >150°C. Avoid prolonged heating during rotary evaporation.

Advanced Research Questions

Q. How can researchers address steric hindrance during functionalization reactions involving the alkyne or silyl groups?

  • Methodological Answer : Steric effects from TBDMS/TMS groups may impede electrophilic additions. Strategies include:
  • Microwave-Assisted Synthesis : Enhances reaction rates (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • Bulky Ligands : Use of tris-o-furylphosphine (tfp) in Pd-catalyzed reactions improves selectivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75% for similar silylated alkynes) arise from:
  • Impurity in Starting Materials : Validate aryl halide purity via GC-MS.
  • Oxygen Sensitivity : Rigorous degassing of solvents improves Pd catalyst efficiency .
    Table 1 : Comparative Yields Under Varied Conditions
ConditionYield (%)Reference
Pd(PPh₃)₄, THF, 24h52
Pd/tfp, DMF, MW, 30min68

Q. How can computational modeling predict reactivity or spectroscopic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess alkyne reactivity .
  • IR/NMR Predictions : Tools like ACD/Labs Percepta match experimental δ values (e.g., alkyne C≡C stretch ~2100 cm⁻¹) .

Q. What strategies mitigate byproduct formation during silyl group deprotection?

  • Methodological Answer :
  • Selective Deprotection : Use HF•pyridine for TBDMS (4h, 0°C) vs. TBAF for TMS (1h, RT) .
  • Monitoring : TLC (hexane:EtOAc 9:1) to track reaction progress and minimize over-decomposition.

Data Contradiction and Analysis

Q. Why do NMR spectra of analogous compounds show variability in aryl proton splitting patterns?

  • Methodological Answer : Conformational flexibility of the silyl-alkyne linkage leads to dynamic effects. Use variable-temperature NMR (VT-NMR) to resolve splitting at –40°C .

Q. How can researchers validate the purity of intermediates when commercial standards are unavailable?

  • Methodological Answer :
  • Spiking Experiments : Add a known pure sample to the mixture and compare chromatographic retention times .
  • 2D NMR (COSY, HSQC) : Assign all proton/carbon signals to confirm absence of impurities .

Functional Group Compatibility

Q. Are the silyl groups compatible with Grignard or organozinc reagents in further derivatization?

  • Methodological Answer :
    TMS groups tolerate organometallic reagents at low temperatures (–78°C), but TBDMS may require protection (e.g., as TBDMS ethers) to prevent nucleophilic attack .

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